molecular formula C8H9Br2NO B14229034 3,5-Dibromo-4-methoxy-N-methylaniline CAS No. 827031-52-7

3,5-Dibromo-4-methoxy-N-methylaniline

Cat. No.: B14229034
CAS No.: 827031-52-7
M. Wt: 294.97 g/mol
InChI Key: PLHZRRPUHPJDSI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of 4-methoxytoluene to introduce a nitro group. This is followed by bromination to add bromine atoms at the 3 and 5 positions. The nitro group is then reduced to an amine, and finally, the amine is methylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities. Key steps include controlled nitration, bromination, reduction, and methylation processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The bromine atoms can be reduced to hydrogen under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products include the corresponding dehalogenated aniline derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.

Scientific Research Applications

3,5-Dibromo-4-methoxy-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-methoxy-N-methylaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties compared to other similar compounds.

Properties

CAS No.

827031-52-7

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3,5-dibromo-4-methoxy-N-methylaniline

InChI

InChI=1S/C8H9Br2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3

InChI Key

PLHZRRPUHPJDSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C(=C1)Br)OC)Br

Origin of Product

United States

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